molecular formula C17H25N7O B2668794 N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide CAS No. 1903047-52-8

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide

Cat. No.: B2668794
CAS No.: 1903047-52-8
M. Wt: 343.435
InChI Key: WJOSFFTUDOSPNG-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine with N-cyclohexylpiperazine in the presence of a base such as triethylamine and a solvent like dimethylformamide . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted triazolopyrazine derivatives .

Scientific Research Applications

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide stands out due to its unique combination of a triazolopyrazine core with a piperazine moiety. This structure enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-13-20-21-16-15(18-7-8-24(13)16)22-9-11-23(12-10-22)17(25)19-14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOSFFTUDOSPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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